molecular formula C19H34BNO4 B13639299 tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate

tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate

Cat. No.: B13639299
M. Wt: 351.3 g/mol
InChI Key: YAYLFWGORHVWLA-XYOKQWHBSA-N
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Description

tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through reactions involving boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the allyl group.

    Reduction: Reduction reactions can target the piperidine ring or the dioxaborolane moiety.

    Substitution: The compound can participate in substitution reactions, especially at the allyl group or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate is used as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine

The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (E)-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)piperidine-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the tert-butyl group, piperidine ring, and dioxaborolane moiety provides a versatile platform for chemical transformations and potential biological activity.

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl 4-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-13-10-15(11-14-21)9-8-12-20-24-18(4,5)19(6,7)25-20/h8,12,15H,9-11,13-14H2,1-7H3/b12-8+

InChI Key

YAYLFWGORHVWLA-XYOKQWHBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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